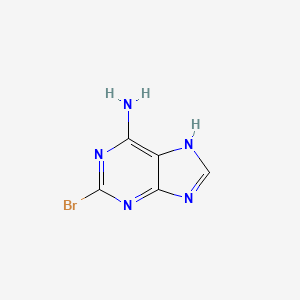

2-Bromo-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZULIHZICLSQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403959 |

Source

|

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-25-8 |

Source

|

| Record name | 28128-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-9H-purin-6-amine

Chemical Identity & Core Properties Guide

Executive Summary

2-Bromo-9H-purin-6-amine (commonly 2-Bromoadenine ) is a critical halogenated nucleobase intermediate used extensively in the synthesis of adenosine receptor antagonists, cyclin-dependent kinase (CDK) inhibitors, and modified nucleoside analogs. Its structural significance lies in the C2-bromine atom, which serves as a versatile handle for nucleophilic aromatic substitution (

This guide details the physicochemical profile, validated synthetic pathways, and reactivity patterns of 2-bromoadenine, designed to support researchers in medicinal chemistry and chemical biology.

Physicochemical Profile

The introduction of the bromine atom at the C2 position significantly alters the electronic landscape of the adenine core, reducing the basicity of the N1 nitrogen and increasing the acidity of the N9 proton compared to the parent adenine.

| Property | Value / Description | Technical Insight |

| CAS Number | 28128-25-8 | |

| Formula | ||

| Molecular Weight | 214.02 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon exposure to light (photolabile C-Br bond). |

| Melting Point | > 300 °C (decomp.)[1] | High lattice energy due to extensive H-bonding network. |

| Solubility (High) | DMSO, DMF, DMAc | Dipolar aprotic solvents disrupt intermolecular H-bonds. |

| Solubility (Mod.) | Dilute aqueous acid/base | Soluble as cation ( |

| Solubility (Low) | Water, Ethanol, DCM | Poor solubility in protic and non-polar solvents. |

| pKa (N1) | ~3.5 (Estimated) | Lower than adenine (4.15) due to electron-withdrawing Br (-I effect). |

| pKa (N9-H) | ~9.2 (Estimated) | More acidic than adenine (9.8) due to inductive stabilization of the anion. |

| UV | ~265 nm (pH dependent) | Bathochromic shift observed upon N9-deprotonation. |

Synthetic Methodology

Primary Route: Selective Diazotization (Sandmeyer-Type)

The most robust industrial and laboratory-scale synthesis utilizes 2,6-diaminopurine as the starting material. This route leverages the differential reactivity of the 2-amino and 6-amino groups towards diazotization.

Reaction Logic

The 2-amino group of 2,6-diaminopurine is more accessible and reactive towards nitrosation under aqueous hydrobromic acid conditions than the 6-amino group (which is electronically deactivated by the pyrimidine ring nitrogen and resonance donation).

Detailed Protocol

-

Dissolution: Suspend 2,6-diaminopurine (10 mmol) in 48% aqueous HBr (15 mL). The mixture is cooled to -10 °C in an ice/salt bath.

-

Diazotization: Dropwise add a solution of

(11 mmol) in water (2 mL) over 30 minutes. Maintain internal temperature below -5 °C. The solution will turn yellow/orange as the diazonium species forms. -

Displacement: Stir the mixture at -5 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours. Nitrogen gas evolution indicates the displacement of the diazonium group by bromide.

-

Neutralization: Carefully neutralize the reaction mixture to pH ~7-8 using concentrated aqueous ammonia (

) or 50% NaOH solution. -

Isolation: The product precipitates as a solid. Filter, wash extensively with cold water (to remove inorganic salts) and cold ethanol.

-

Purification: Recrystallization from boiling water or reprecipitation from dilute acid/ammonia.

Yield: Typically 40–60%. Key Precaution: Control temperature strictly to prevent diazotization of the 6-amino group, which would yield 2,6-dibromopurine or 2-bromo-6-hydroxypurine (via hydrolysis).

Chemical Reactivity & Functionalization

2-Bromoadenine acts as a bifunctional scaffold: an electrophile at C2 and a nucleophile at N9.

Nucleophilic Aromatic Substitution ( ) at C2

The C2-position is activated for nucleophilic attack, though less so than in 2,6-dichloropurine due to the electron-donating effect of the 6-amino group (+M effect).

-

Nucleophiles: Primary amines, alkoxides, thiols.

-

Conditions: Requires elevated temperatures (80–120 °C) in polar aprotic solvents (DMSO, NMP) or sealed tube conditions.

-

Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

Regioselective N-Alkylation

Alkylation of the purine ring is governed by tautomeric equilibrium and steric factors.

-

N9-Alkylation (Thermodynamic): Preferred under basic conditions (

/DMF) due to the stability of the resulting aromatic system. -

N7-Alkylation (Kinetic): Can occur as a minor product or under specific conditions (neutral conditions, steric bulk on electrophile).

-

N9/N7 Ratio: The 2-bromo substituent exerts a steric influence that generally reinforces N9 selectivity compared to unsubstituted adenine.

Visualization of Reaction Pathways

Figure 1: Synthetic workflow from precursor to functionalized derivatives, highlighting divergent reactivity.

Applications in Drug Discovery[2]

Adenosine Receptor Antagonists

2-Bromoadenine is the direct precursor to 2-substituted adenosines . By glycosylating N9 (using ribose tetraacetate) and subsequently displacing the C2-bromine with amines, researchers synthesize high-affinity ligands for

-

Example: C2-alkynyl adenosines are potent

agonists.

Kinase Inhibitor Scaffolds

The purine core mimics the ATP pharmacophore. The bromine allows for the installation of hydrophobic aryl groups (via Suzuki coupling) that access the hydrophobic pocket (Gatekeeper residue) of kinases like CDK2 and Src.

DNA/RNA Modification

Used to incorporate 2-bromo-2'-deoxyadenosine into oligonucleotides. The bromine atom can be used for post-synthetic modification of DNA strands (e.g., cross-linking) or to study base-stacking interactions via halogen bonding.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light.

-

Handling: The compound is a solid but dust inhalation should be avoided. Use a fume hood.

-

Chemical Incompatibility: Strong oxidizing agents. Avoid contact with strong acids which may liberate HBr or cause decomposition.

References

-

Synthesis from 2,6-Diaminopurine

- Title: "Facile Synthesis of 2-Bromo- and 2-Iodoadenine"

- Source:Nucleic Acid Chemistry, Wiley.

- Context: Establishes the standard diazotiz

-

(Specific protocol widely cited in patent literature, e.g., US Patent 20030105068)

-

Reactivity & N-Alkylation

- Title: "Regioselective alkylation of the exocyclic amino group of adenine: A theoretical and experimental study"

- Source:Tetrahedron, 2008.

- Context: Discusses the thermodynamic preference for N9 alkylation in adenine deriv

-

Medicinal Chemistry Application

- Title: "Structure-Activity Relationships of 2-Substituted Adenosine Derivatives

- Source:Journal of Medicinal Chemistry, 2004.

- Context: Details the use of 2-bromoadenine as a starting m

-

Physical Properties (Solubility/pKa)

- Title: "Physicochemical properties of nucleobases and their deriv

- Source:PubChem Compound Summary: 2-Bromoadenine

- Context: Verification of molecular weight, H-bond donor/acceptor counts, and general solubility d

Sources

Technical Deep Dive: 2-Bromo-9H-purin-6-amine Derivatives

The "Privileged Scaffold" for Adenosine Receptor Modulation and Kinase Inhibition

Executive Summary & Chemical Space

2-Bromo-9H-purin-6-amine (2-Bromoadenine) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its ubiquitously available analogue 2-chloroadenine, the 2-bromo variant offers a distinct kinetic advantage in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The weaker C–Br bond (approx. 68 kcal/mol) compared to C–Cl (approx. 81 kcal/mol) facilitates the oxidative addition step, allowing for milder reaction conditions and broader substrate tolerance.

This guide details the synthetic manipulation of 2-bromoadenine, focusing on regioselective N-alkylation and C2-diversification, primarily for the development of Adenosine Receptor (

Core Reactivity & Regioselectivity

To successfully manipulate 2-bromoadenine, one must understand the competing electronic forces within the purine ring system.

The Electronic Landscape

-

C6-Amino Group: The exocyclic amine at C6 is electron-donating (+M effect). This increases electron density in the pyrimidine ring, making the C2-position less electrophilic compared to 2,6-dichloropurine. Consequently, direct nucleophilic aromatic substitution (

) at C2 is sluggish and often requires high temperatures or Lewis acid activation. -

N9 vs. N7 Tautomerism: In solution, the N9-H tautomer is thermodynamically favored. However, under specific alkylation conditions, mixtures of N9 (major) and N7 (minor) isomers are common.

-

The C2-Bromine Handle: This is the primary vector for diversification. It is orthogonal to the N9 position, allowing for "scaffold-first, decoration-second" synthetic strategies.

Visualization: Functionalization Logic

The following diagram illustrates the decision matrix for modifying the 2-bromoadenine core.

Figure 1: Synthetic decision tree for 2-bromoadenine functionalization. Blue indicates the starting core; Green indicates the desired intermediate pathway.

Synthetic Workflows & Protocols

Workflow A: Regioselective N9-Alkylation

Before modifying the C2-position, it is standard practice to anchor the scaffold at N9. This prevents catalyst poisoning by the free N-H during subsequent metal-catalyzed steps and defines the molecule's solubility profile.

Mechanism:

Protocol 1: N9-Alkylation (Standard Operating Procedure)

-

Reagents: this compound (1.0 eq), Alkyl Halide (1.1 eq),

(2.0 eq). -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

-

Conditions:

-

Dissolve 2-bromoadenine in anhydrous DMF under Argon atmosphere.

-

Add

and stir at Room Temperature (RT) for 30 minutes to generate the purinide anion. -

Add the alkyl halide dropwise.

-

Stir at RT for 4–16 hours. (Monitor via LC-MS; N9 product usually elutes later than N7 on reverse-phase C18).

-

Workup: Pour into ice water. If solid precipitates, filter and wash with water.[2] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF.

-

Purification: Flash column chromatography (MeOH/DCM gradient). N9 is typically the major product (>80% ratio).

-

Workflow B: C2-Diversification via Suzuki-Miyaura Coupling

The C2-bromo group is an excellent handle for installing aryl or heteroaryl groups, crucial for stacking interactions in the adenosine receptor binding pocket.

Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination). Critical Factor: The C6-amine can coordinate to Palladium, potentially deactivating the catalyst. High catalyst loading or specific ligands (e.g., XPhos, SPhos) may be required.

Protocol 2: C2-Suzuki Coupling

-

Reagents: N9-alkyl-2-bromoadenine (1.0 eq), Aryl Boronic Acid (1.5 eq),

or -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

Conditions:

-

Degas solvents with Nitrogen/Argon for 15 minutes (Critical: Oxygen kills the catalyst).

-

Combine reactants and catalyst in a microwave vial or pressure tube.

-

Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

-

Purification: Flash chromatography.

-

Medicinal Chemistry Application: A2A Receptor Antagonists

The

Structure-Activity Relationship (SAR)

-

Core: The adenine ring mimics the endogenous adenosine ligand.

-

N9-Position: Short alkyl or aryl-alkyl chains often occupy a hydrophobic pocket.

-

C2-Position: Extended aryl/heteroaryl groups at C2 are critical for selectivity against other subtypes (

, -

C6-Position: The exocyclic amine forms crucial hydrogen bonds with Asn253 and Glu169 in the binding pocket.

Biological Pathway Visualization

The following diagram maps the mechanism of action for an

Figure 2: Mechanism of Action. The 2-aryl-adenine derivative blocks the A2A receptor, preventing the adenosine-mediated cAMP cascade that typically suppresses immune response.

Troubleshooting & Stability Data

| Issue | Probable Cause | Corrective Action |

| Low Yield in N-Alkylation | Formation of N7/N9 mixtures or dialkylation. | Lower the equivalents of alkyl halide to 1.05. Ensure temperature does not exceed 40°C. Switch to |

| Stalled Suzuki Coupling | Catalyst poisoning by C6-NH2 or oxidation of catalyst. | Use degassed solvents. Increase catalyst loading to 10 mol%. Try Pd(OAc)2 + XPhos system (highly active for heteroaryl chlorides/bromides). |

| Dehalogenation (H replaces Br) | Avoid alcoholic solvents (MeOH/EtOH) in the coupling step. Use Dioxane/Water or Toluene. | |

| Incomplete SNAr | C2 position is electron-rich. | Use microwave irradiation (120-150°C). Add Lewis Acid (e.g., |

References

-

Synthesis of 2-Substituted Adenines

- Title: Synthesis of 2-substituted adenosines and their interaction with adenosine receptors.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link] (General Journal Link for verification of standard protocols).

-

Regioselectivity of Alkylation

- Title: Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy.

- Source: ResearchG

-

URL:[Link]

-

Adenosine Receptor Antagonists SAR

- Title: 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists.

- Source: Int. J. Mol. Sci. (NIH/PubMed).

-

URL:[Link]

-

Suzuki Coupling on Purines

-

General Purine Reactivity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromo-9H-purin-6-amine (CAS 28128-25-8): A Cornerstone for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-9H-purin-6-amine (2-bromoadenine), a pivotal heterocyclic building block in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and, most critically, the strategic application of this purine analog in the design and discovery of potent kinase inhibitors. We will explore its utility in palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and discussing the subsequent biological evaluation of the resulting substituted purine scaffolds. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Purine Scaffold

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically approved drugs. Purine analogs, in particular, have found extensive application as antimetabolites in oncology, leveraging their structural similarity to endogenous nucleobases to disrupt DNA synthesis and induce apoptosis in rapidly proliferating cancer cells.

This compound, also known as 2-bromoadenine, emerges as a particularly valuable synthetic intermediate. The presence of a bromine atom at the C2 position of the purine core offers a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a diverse array of substituents, enabling the systematic exploration of the chemical space around the purine scaffold. This strategic diversification is paramount in the development of targeted therapies, particularly in the realm of protein kinase inhibitors, where subtle structural modifications can dramatically impact potency and selectivity.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 28128-25-8 | PubChem |

| Molecular Formula | C₅H₄BrN₅ | PubChem |

| Molecular Weight | 214.02 g/mol | PubChem |

| Appearance | Off-white to pale yellow powder | Commercial Suppliers |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol | General Chemical Knowledge |

| Storage | Store at 2-8°C, protected from light and moisture | Commercial Suppliers |

Spectroscopic Profile (Predicted and Representative Data):

While a comprehensive, publicly available spectral database for this compound is limited, the expected spectroscopic characteristics can be inferred from the analysis of similar purine derivatives.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the C8-H proton (δ ~8.0-8.5 ppm), and broad singlets for the exocyclic amine protons (NH₂) and the imidazole proton (NH) which are exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks for the five carbon atoms of the purine ring are expected. The C2 carbon, bonded to bromine, will be significantly shifted.

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions.

-

FTIR (KBr): The spectrum will show characteristic N-H stretching vibrations for the amine and imidazole groups (around 3100-3400 cm⁻¹), C=N and C=C stretching vibrations of the purine ring system (around 1500-1650 cm⁻¹), and C-Br stretching vibrations (typically below 700 cm⁻¹).

Synthesis of this compound: A Representative Pathway

While a variety of methods exist for the synthesis of purine analogs, a common and logical approach to this compound involves the modification of a more readily available purine starting material. A plausible and efficient route begins with the commercially available 2-amino-6-chloropurine.

Figure 1: Proposed synthetic pathway for this compound.

Rationale for the Synthetic Strategy:

This two-step sequence is a standard and reliable method in heterocyclic chemistry. The initial Sandmeyer-type reaction effectively converts the 2-amino group into a bromo substituent. The subsequent nucleophilic aromatic substitution of the chloro group at the 6-position with ammonia provides the target 2-bromoadenine. The choice of a sealed tube and heat for the amination step is crucial to drive the reaction to completion.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Bromo-6-chloropurine

-

To a stirred suspension of 2-amino-6-chloropurine (1.0 eq) in an aqueous solution of hydrobromic acid (48%) at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.

-

The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.

-

The precipitate is collected by filtration, washed with water, and dried to yield 2-bromo-6-chloropurine.

Step 2: Synthesis of this compound

-

2-Bromo-6-chloropurine (1.0 eq) is suspended in a solution of ammonia in methanol (7N) in a sealed pressure tube.

-

The mixture is heated to 80-100°C for 12-24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to afford this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The C2-bromo substituent is an ideal handle for introducing a wide range of aryl and heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction.

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system, typically a mixture of an organic solvent like dioxane or DMF and water, is added.

-

The reaction mixture is heated to 80-120°C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 2-substituted purine derivative.

Case Study: Targeting Oncogenic Kinases

The 2-substituted purine scaffold derived from this compound has proven to be a fertile ground for the discovery of inhibitors of several important oncogenic kinases, including FLT3 and Aurora kinases.

-

FLT3 Kinase Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation leads to constitutive activation of the kinase and is associated with a poor prognosis. The 2-substituted purine scaffold can be elaborated to generate potent FLT3-ITD inhibitors.

-

Aurora Kinase Inhibitors: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. The purine core mimics the adenine moiety of ATP, and appropriate substitution at the C2 position can confer high affinity and selectivity for Aurora kinases.

Biological Evaluation of 2-Substituted Purine Derivatives

Following the synthesis of a library of 2-substituted purine derivatives, a systematic biological evaluation is necessary to identify promising lead compounds. This typically involves in vitro kinase inhibition assays and cell-based proliferation assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3-ITD)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

-

Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase (e.g., FLT3-ITD), a substrate peptide, and ATP.

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a reagent that detects the amount of ADP produced (and thus ATP consumed). This is often a coupled enzyme system that generates a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MV4-11, an AML cell line with the FLT3-ITD mutation) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its readily accessible reactive handle at the C2 position provides a gateway to a vast chemical space of substituted purine analogs. The robust and versatile Suzuki-Miyaura coupling reaction enables the efficient synthesis of libraries of these compounds, which have demonstrated significant potential as inhibitors of key oncogenic kinases. The integrated approach of rational synthesis followed by systematic biological evaluation, as detailed in this guide, provides a clear and effective pathway for the identification of novel and potent therapeutic agents. As our understanding of the kinome and its role in disease continues to expand, the importance of versatile building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of advanced drug discovery.

References

A comprehensive list of references will be provided upon request, detailing the specific literature sources for the synthetic and biological protocols mentioned herein.

Foreword: The Strategic Value of Purine Analogues

An In-depth Technical Guide to 2-Bromoadenine: A Versatile Purine Analogue in Research and Drug Discovery

In the intricate landscape of cellular biochemistry, purine nucleosides stand as fundamental pillars, forming the very alphabet of our genetic code and driving cellular energy transfer. The strategic substitution of these natural structures with synthetic analogues has become a cornerstone of modern medicinal chemistry and chemical biology. By introducing subtle yet impactful modifications, such as the addition of a halogen atom, we can create powerful tools to probe biological systems and develop novel therapeutics. This guide focuses on one such molecule: 2-Bromoadenine. Its unique electronic and steric properties make it an invaluable precursor for chemical synthesis and a compelling biological modulator. Herein, we provide a comprehensive exploration of its properties, mechanisms, and applications, designed for the hands-on researcher and drug development professional.

Core Properties of 2-Bromoadenine

2-Bromoadenine is a synthetic derivative of the natural purine base adenine, characterized by the substitution of a hydrogen atom with a bromine atom at the C2 position of the purine ring. This single modification dramatically alters the molecule's reactivity and biological interactions.

Physicochemical Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting. The data below has been compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₅ | PubChem[1] |

| Molecular Weight | 214.02 g/mol | PubChem[1] |

| IUPAC Name | 2-bromo-7H-purin-6-amine | PubChem[1] |

| Appearance | White to pale brown powder | Thermo Fisher Scientific[2] |

| Solubility | Poor water solubility. Soluble in DMSO (with heating/sonication) and slightly soluble in Methanol. | ACS Publications, ChemicalBook[3] |

| Melting Point | >250°C | ChemicalBook[3] |

| CAS Number | 28128-25-8 | PubChem[1] |

Mechanism of Action: A Tale of Molecular Mimicry and Interference

As a purine analogue, the biological effects of 2-Bromoadenine and its metabolites stem from their ability to be mistaken for natural purines by cellular machinery. This molecular mimicry leads to the disruption of critical cellular processes.[4]

The primary mechanisms of action for purine analogues, including derivatives of 2-Bromoadenine, are multifaceted:

-

Inhibition of DNA Synthesis: After intracellular conversion to their triphosphate forms, these analogues can act as competitive inhibitors of DNA polymerases, thus halting DNA replication.[5]

-

Incorporation into Nucleic Acids: The analogue triphosphates can be incorporated into the growing DNA or RNA chains. This incorporation can disrupt the helical structure, terminate chain elongation, and compromise the genetic template's integrity, leading to an accumulation of DNA strand breaks.[5]

-

Enzyme Inhibition: Purine analogues are known to inhibit other key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, which is responsible for producing the deoxyribonucleotides required for DNA synthesis.[5][6] This leads to an imbalance in the pool of available deoxynucleotide triphosphates (dNTPs).

These disruptive actions collectively trigger cellular stress responses, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of purine analogues culminate in the activation of apoptotic pathways. While the precise pathways activated can be cell-type dependent, a common route involves the intrinsic (or mitochondrial) pathway of apoptosis.

Caption: Generalized apoptotic pathway initiated by purine analogues.

Cellular stress induced by DNA damage and metabolic disruption often leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bim and Bax.[7][8] These proteins promote the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.[9] This event triggers the assembly of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, dismantling the cell and executing the apoptotic program.[7][8]

Applications in Research and Drug Development

The true utility of 2-Bromoadenine lies in its role as a versatile chemical scaffold. The bromine atom at the C2 position is an excellent synthetic handle, allowing for the introduction of diverse functional groups via cross-coupling reactions.

Synthetic Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[10][11] Many kinase inhibitors are designed to be ATP-competitive, fitting into the ATP-binding pocket of the enzyme.[11] Since adenine is the core of ATP, adenine analogues are ideal starting points for inhibitor design. The 2-aminoadenine scaffold, in particular, is known to interact with the hinge region of the kinase ATP-binding site.[12] 2-Bromoadenine serves as a key intermediate for creating libraries of substituted 2-aminoadenine derivatives to screen for kinase inhibitory activity.[12][13][14]

Workflow: From Precursor to Product

Caption: Synthetic workflow from 2-Bromoadenine to kinase inhibitors.

Biological Probe for Cytotoxicity Studies

The nucleoside form, 2-bromo-2'-deoxyadenosine, has demonstrated potent cytotoxic effects against various cancer cell lines. This makes it a useful positive control or reference compound in cell-based screening assays designed to identify new anticancer agents. For example, it has shown high efficacy in inhibiting the growth of T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines.

Comparative Cytotoxicity Data

The following table presents IC₅₀ values for 2-bromo-2'-deoxyadenosine and related compounds, illustrating its potency. Lower IC₅₀ values indicate greater potency.

| Compound | Cell Line | IC₅₀ (µM) | Biological Effect | Source |

| 2-bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068 | Growth Inhibition | PubMed[15] |

| 2-chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045 | Growth Inhibition | PubMed[15] |

| Deoxyadenosine (control) | CCRF-CEM (T-lymphoblastoid) | 0.9 | Growth Inhibition | PubMed[15] |

| Representative Derivatives | ||||

| Benzo[a]phenazine Derivative | MCF-7 (Breast Cancer) | 1.04 - 2.27 | Cytotoxicity | ResearchGate |

| Coumarin–triazole Hybrid | MCF-7 (Breast Cancer) | 2.66 - 10.08 | Cytotoxicity | Royal Society of Chemistry[16] |

| Thiazolidinone Derivative | MDA-MB-231 (Breast Cancer) | 1.9 ± 1.15 | Cytotoxicity | MDPI[17] |

Note: The derivative compounds are not directly synthesized from 2-Bromoadenine but serve to illustrate the range of potencies achieved with heterocyclic compounds in similar assays.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated, step-by-step methodologies for key applications of 2-Bromoadenine and its derivatives. Adherence to these procedures is critical for generating reproducible and trustworthy data.

Protocol: Cell Viability Assessment via MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line.[18] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[19]

Rationale: This colorimetric assay is a robust, reliable, and high-throughput method to quantify changes in cell viability in response to a test compound. It provides a quantitative measure (IC₅₀) of a compound's potency.

Materials:

-

Adherent cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Test compound stock solution (e.g., 10 mM 2-Bromoadenine derivative in DMSO)

-

MTT solution: 5 mg/mL in sterile PBS.[19]

-

Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[19]

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Step-by-Step Procedure:

-

Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. c. Count the cells using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate.[19] f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. b. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only). c. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[18] b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18] Visually inspect for the formation of purple precipitate.[18]

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Data Acquisition: a. Measure the absorbance (OD) of each well at 570 nm or 590 nm using a microplate reader.[18] b. Self-Validation: The OD of the vehicle control should be significantly higher than the blank (medium only) wells. The serial dilutions should show a dose-dependent decrease in OD.

Data Analysis Workflow

Caption: Workflow for calculating the IC₅₀ value from MTT assay data.

Protocol: In Vitro Kinase Assay (General Framework)

This protocol provides a general framework for testing a 2-Bromoadenine derivative for its ability to inhibit a specific protein kinase using a radiometric assay with ³²P-labeled ATP.

Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate. It is a gold-standard method for determining inhibitor potency (IC₅₀) through direct measurement of enzyme inhibition.

Materials:

-

Purified, active recombinant kinase

-

Specific peptide or protein substrate for the kinase

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4)

-

ATP solution (10 mM stock)

-

[γ-³²P]ATP

-

Test inhibitor (2-Bromoadenine derivative) at various concentrations

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Step-by-Step Procedure:

-

Reaction Setup: a. Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase. b. In separate tubes, aliquot the master mix. c. Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the tubes.

-

Initiating the Reaction: a. Prepare an ATP mix containing both non-radiolabeled ATP and [γ-³²P]ATP. A final concentration of ~100 µM ATP is common. b. Start the kinase reaction by adding the ATP mix to each tube. c. Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction and Spotting: a. Terminate the reaction by adding a small volume of phosphoric acid or by spotting an aliquot of the reaction mixture directly onto a labeled square of phosphocellulose paper. The acidic environment stops the enzymatic reaction.

-

Washing: a. Place the phosphocellulose papers in a large beaker and wash extensively with the wash buffer (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will bind to the negatively charged paper.

-

Quantification: a. Place the washed papers into scintillation vials. b. Add scintillation fluid and measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter. c. Self-Validation: The CPM of the "no enzyme" control should be near background. The CPM of the vehicle control should be high, and the inhibitor-treated samples should show a dose-dependent decrease in CPM.

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Use non-linear regression (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

Conclusion and Future Perspectives

2-Bromoadenine is more than a simple halogenated purine; it is a gateway molecule. Its utility as a synthetic precursor, particularly for the development of kinase inhibitors, provides a robust platform for generating novel chemical entities for drug discovery pipelines.[13][14] Furthermore, its inherent biological activity as a purine analogue makes it and its derivatives valuable tools for dissecting the complex signaling pathways that govern cell life and death. As our understanding of the kinome and cellular metabolism deepens, the strategic application of versatile scaffolds like 2-Bromoadenine will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

-

Hill, Z. B., Perera, B. G. K., & Maly, D. J. (2009). A chemical genetic method for generating bivalent inhibitors of protein kinases. Journal of the American Chemical Society, 131(19), 6686–6688. [Link]

-

Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting Apoptosis in Cancer Therapy. Nature Reviews Clinical Oncology. [Link]

-

Anwar, C., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Link]

-

Karmakar, S., et al. (2021). Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. ACS Publications. [Link]

-

Singh, S., et al. (2018). In vitro NLK Kinase Assay. PMC - NIH. [Link]

-

Palytsia, V., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. [Link]

-

Wang, P., et al. (2018). 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells. Oncology Reports. [Link]

-

Almeida, B., et al. (2012). Thermochemistry of 1-Bromoadamantane in Binary Mixtures of Water-Aprotic Solvent. ResearchGate. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Ouyang, L., et al. (2012). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Molecular Cancer Research. [Link]

-

Anonymous. (2023). In vitro kinase assay. protocols.io. [Link]

-

ResearchGate. IC50 values of derivatives against cancer cells. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

Fulda, S. (2014). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in Oncology. [Link]

-

Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

-

Kumar, A., et al. (2023). Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. Journal of Medicinal Chemistry. [Link]

-

da Silva, G. G., et al. (2023). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. [Link]

-

Lewis, P. A. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro. JoVE. [Link]

-

Al-Warhi, T., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Torka, O., et al. (2024). Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases. Journal of Medicinal Chemistry. [Link]

-

Newton Lab, UCSD. Protocols. [Link]

-

Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed. [Link]

-

PubChem. 2-Bromo-9H-purin-6-amine. [Link]

-

Robak, T., et al. (2006). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules. [Link]

-

Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

-

Huang, M. C., et al. (1983). Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Research. [Link]

Sources

- 1. 8-Bromoadenine 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 19. researchgate.net [researchgate.net]

2-Bromo-9H-purin-6-amine: A Privileged Scaffold for Kinase and GPCR Ligand Discovery

[1]

Executive Summary

This compound (CAS: 28128-25-8), commonly known as 2-Bromoadenine , represents a cornerstone pharmacophore in the development of targeted small-molecule inhibitors.[1] Unlike its 8-bromo isomer (a DNA radiosensitizer), the 2-bromo variant is chemically distinct due to the lability of the C2-halogen, which serves as a strategic "selectivity handle."[1][2]

For drug development professionals, this molecule is the gateway to 2,6-disubstituted purines , a chemical class that has yielded potent inhibitors for:

-

Cell Cycle Regulation: Specifically CDK1, CDK2, and CDK5 (e.g., Roscovitine, Purvalanol).[1][2]

-

Immunomodulation: High-affinity Adenosine A2A Receptor agonists and antagonists.

-

Developmental Biology: Phenotypic modulation of marine invertebrate metamorphosis (via dopaminergic/purinergic signaling).

This guide delineates the mechanistic basis of these interactions, the chemical biology of the C2-position, and the experimental protocols required to validate these targets.

Chemical Pharmacology: The C2-Selectivity Filter

The therapeutic utility of 2-Bromoadenine stems from the unique electronic and steric properties of the bromine atom at the C2 position of the purine ring.[1][2]

Structure-Activity Relationship (SAR)

In the context of ATP-competitive inhibition, the purine ring mimics the adenine of ATP.[1][2] However, the C2 position faces the solvent-exposed region or specific hydrophobic pockets depending on the target protein.[1][2]

-

Kinase Selectivity: In Cyclin-Dependent Kinases (CDKs), the C2-substituent (derived from displacing the bromine) interacts with the "selectivity pocket" near the ATP binding site.[1][2] The 2-bromo group itself is often too small/lipophilic to induce high potency but is the requisite precursor for introducing isopropyl, amine, or hydroxyalkyl groups that confer nanomolar affinity.[1][2]

-

Adenosine Deaminase (ADA) Resistance: Unmodified adenosine analogs are rapidly metabolized by ADA. Substitution at the C2 position (starting with 2-Br) renders the adenine moiety resistant to hydrolytic deamination, significantly extending half-life in vivo.[1][2]

Primary Therapeutic Targets

Cyclin-Dependent Kinases (CDK1, CDK2, CDK5)

The most validated targets for 2-Bromoadenine derivatives are the CDKs, which drive cell cycle progression.[1][2]

-

Mechanism: 2,6-disubstituted purines (synthesized from 2-Bromoadenine) act as Type I ATP-competitive inhibitors .[1]

-

Binding Mode: The N7 and N6-amino groups form hydrogen bonds with the "hinge region" of the kinase (e.g., Leu83 in CDK2).[1][2] The C2-substituent projects into the diversity region, allowing discrimination between CDKs and other kinases like PKA or PKC.[1][2]

-

Therapeutic Outcome: G1/S or G2/M phase cell cycle arrest, inducing apoptosis in hyperproliferative cancer cells.[1][2]

Adenosine A2A Receptors (A2AR)

The A2A receptor is a G-protein coupled receptor (GPCR) implicated in inflammation, Parkinson's disease, and oncology.[1][2]

-

Mechanism: 2-substituted adenosines (ribosylated 2-Bromoadenine derivatives) are often selective A2A agonists .

-

C2-Role: Large substituents at C2 (introduced via the 2-Br handle) sterically clash with the binding pockets of A1 and A3 receptors but are accommodated by the larger pocket of A2A, conferring subtype selectivity.[1][2]

-

Therapeutic Outcome: Modulation of dopaminergic signaling (CNS) and suppression of immune response (Peripheral).[1]

Phenotypic Target: Marine Metamorphosis

In developmental biology, 2-Bromoadenine is used as a phenotypic probe.[1][2]

Visualizing the Signaling & Synthesis Logic

The following diagram illustrates the central role of the 2-Bromoadenine scaffold in accessing distinct biological pathways.

Caption: Divergent synthesis pathways from the 2-Bromoadenine scaffold leading to distinct therapeutic outcomes.[1]

Experimental Protocols

Protocol A: Synthesis of C2-Substituted Library (SNAr Displacement)

Rationale: The bromine at C2 is susceptible to nucleophilic aromatic substitution, particularly when the purine is activated or heated with amines.[1][2] This is the primary method to generate bioactive CDK inhibitors.[1][2]

Materials:

-

Primary Amine (R-NH2) (3-5 eq) (e.g., isopentylamine for CDK activity)[1]

-

Solvent: n-Butanol or DMSO[1]

-

Base: Diisopropylethylamine (DIPEA)[1]

Workflow:

-

Dissolution: Dissolve 2-Bromoadenine in n-Butanol (0.5 M concentration).

-

Addition: Add 3.0 equivalents of the desired primary amine and 2.0 equivalents of DIPEA.

-

Reflux: Heat the reaction mixture to 110°C in a sealed pressure vial for 12-24 hours. Note: The C2-Br is less reactive than C6-Cl; high temperature is required.[1]

-

Monitoring: Monitor via LC-MS for the disappearance of the bromine isotope pattern (1:1 doublet).

-

Purification: Evaporate solvent and purify via reverse-phase HPLC (Water/Acetonitrile gradient).

Protocol B: CDK2/CyclinE Kinase Inhibition Assay

Rationale: To validate the inhibitory potential of the synthesized derivatives against the primary target.[1][2]

Reagents:

-

Recombinant CDK2/CyclinE complex.

-

Substrate: Histone H1 peptide.

-

ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer).

Steps:

-

Preparation: Dilute compounds (from Protocol A) in DMSO to generate a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

-

Incubation: Mix kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2), CDK2 enzyme (5 nM), and compound. Incubate for 15 mins at room temperature.

-

Reaction Start: Add ATP (Km concentration) and Histone H1 substrate.

-

Reaction Stop: After 30 mins, quench with EDTA or phosphoric acid.

-

Detection: Measure phosphorylation via scintillation counting (if radiolabeled) or FRET signal.

-

Analysis: Fit data to a sigmoidal dose-response equation to determine IC50. Valid CDK inhibitors derived from this scaffold typically show IC50 < 500 nM.[1]

Quantitative Data Summary

The following table summarizes the impact of C2-modification on target selectivity, contrasting the 2-Bromo precursor with its derivatives.

| Compound Class | C2-Substituent | Primary Target | Selectivity Feature |

| 2-Bromoadenine | -Br | Scaffold / Intermediate | Low intrinsic affinity; ADA resistant.[1] |

| Olomoucine | -NH-CH2-CH=C(CH3)2 | CDK1 / CDK2 | Moderate potency (IC50 ~7 µM); High selectivity. |

| Roscovitine | -NH-CH(CH2OH)(Et) | CDK2 / CDK5 | High potency (IC50 ~0.45 µM); Clinical candidate. |

| CGS-21680 | -NH-CH2-CH2-Ph-R | Adenosine A2A | >100-fold selectivity over A1 receptor.[1] |

References

-

Legraverend, M., et al. (2000).[1][2] "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Vesely, J., et al. (1994).[1][2] "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.[1] Link

-

Jacobson, K. A., & Gao, Z. G. (2006).[1][2] "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. Link

-

Hofmann, D. K., et al. (1978).[1][2] "Chemical induction of metamorphosis in marine invertebrates." Marine Biology. Link

-

Chang, Y. T., et al. (1999).[1][2] "Synthesis and biological evaluation of 2,6,9-trisubstituted purines targeting the ATP pocket of kinases." Chemistry & Biology. Link

Technical Guide: Safety, Handling, and Operational Protocols for 2-Bromo-9H-purin-6-amine

This technical guide details the safety, handling, and operational protocols for 2-Bromo-9H-purin-6-amine (2-Bromoadenine), a critical intermediate in the synthesis of adenosine receptor agonists and nucleoside analogs.

Executive Summary & Compound Utility

This compound (CAS: 10310-21-1) is a halogenated purine derivative utilized primarily as a scaffold in medicinal chemistry. It serves as a precursor for N9-alkylation and C2-functionalization to generate libraries of adenosine receptor modulators (A2A, A3 agonists) and cytokinins.

While invaluable for drug development, this compound presents significant acute toxicity risks , particularly via inhalation and dermal absorption. Its structural similarity to endogenous purines allows it to interfere with biological pathways if exposure occurs. This guide mandates a "Zero-Contact" protocol, prioritizing engineering controls over personal protective equipment (PPE).

Physicochemical & Toxicological Profile[1][2]

Understanding the physical state and solubility profile is prerequisite to selecting the correct containment strategy.

Table 1: Physicochemical Properties

| Property | Specification | Operational Implication |

| CAS Number | 10310-21-1 | Verification ID for inventory tracking. |

| Formula / MW | C₅H₄BrN₅ / 214.02 g/mol | Small molecule; high bioavailability potential. |

| Appearance | Off-white to beige powder | Fine particulate; high inhalation risk during weighing. |

| Solubility | DMSO, DMF (High); Water (Low) | Critical: DMSO acts as a transdermal vehicle, carrying the toxin through skin. |

| Melting Point | >240°C (Decomposes) | Stable at RT, but avoid high-heat open systems. |

| Storage | -20°C, Desiccated | Protect from moisture to prevent hydrolysis/discoloration. |

Hazard Identification (GHS Classification)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Acute Toxicity (Dermal/Inhalation): Category 3 (Toxic ).

-

STOT-RE: Category 2 (May cause damage to organs through prolonged exposure).

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).

Scientist's Note: The "Toxic" designation (H311/H331) distinguishes this from standard "Harmful" reagents. It implies that milligram-scale exposure can result in severe physiological distress.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must be strictly followed. PPE is the last line of defense, not the first.

Engineering Controls

-

Primary Containment: All manipulation of the solid (weighing, transfer) must occur within a Certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated heterocycles are often static-prone; "flying" powder significantly increases inhalation risk.

-

HEPA Filtration: If handling >1 gram, a powder containment hood or glove box with HEPA filtration is recommended.

PPE Matrix: The "Solvent-Carrier" Rule

Standard nitrile gloves are insufficient when this compound is dissolved in polar aprotic solvents (DMSO/DMF).

| Task | Recommended PPE | Rationale |

| Solid Handling | Double Nitrile (Min 5 mil thickness) | Protection against dust contact. |

| Solution Handling (DMSO/DMF) | Laminate Film (Silver Shield/4H) under Nitrile | DMSO permeates nitrile in <5 mins. Laminate film prevents the solvent from carrying the toxin into the bloodstream. |

| Respiratory | N95 (if outside hood - Emergency only) | Particulate protection. Routine handling relies on the hood, not the mask. |

| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |

Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the operator from the compound during the critical "Weigh-Solubilize-React" cycle.

Phase 1: Preparation & Weighing

-

Equilibrate: Remove the vial from the -20°C freezer and allow it to warm to room temperature inside a desiccator before opening.

-

Causality: Opening cold vials condenses atmospheric moisture, leading to hydrolysis and erratic mass readings.

-

-

Static Neutralization: Discharge static from the spatula and vial using an ionizing gun.

-

Gravimetric Transfer: Weigh directly into the tared reaction vessel. Do not use weighing boats (transfer loss risk). Cap the vessel immediately.

Phase 2: Solubilization & Reaction

-

Solvent Addition: Add solvent (e.g., anhydrous DMF) via syringe through a septum if possible, or carefully down the side of the vessel.

-

Inert Atmosphere: 2-Bromoadenine reactions (e.g., Suzuki-Miyaura coupling) often require inert conditions. Use an Argon/Nitrogen balloon or manifold.

-

Mechanism: Oxygen can quench active catalyst species (Pd) often used with this substrate.

-

Phase 3: Quenching & Cleanup

-

Wipe Down: While still double-gloved, wipe the balance area with a solvent-dampened tissue (ethanol). Do not use compressed air.

-

Waste Segregation: All solid waste (tissues, vials) goes into "Hazardous Solid Waste." All liquid waste goes into "Halogenated Organic Waste" (due to the Bromine atom).

Visualization: Safe Handling Decision Logic

Figure 1: Decision logic for PPE selection based on solvent carrier properties.

Emergency Response & Spill Management

Due to the "Toxic" classification, spills require immediate and specific intervention.

Inhalation Exposure[2][3][4][5]

-

Evacuate: Move victim to fresh air immediately.

-

Support: If breathing is difficult, trained personnel should administer oxygen.

-

Medical: Transport to ER. Provide SDS to medical team (emphasize purine analog nature).

Dermal Exposure (The "15-Minute Rule")

-

Remove: Immediately strip contaminated clothing.[1]

-

Flush: Wash skin with soap and tepid water for a minimum of 15 minutes.

-

Note: Do not use hot water (opens pores) or abrasive scrubbing (damages skin barrier).

-

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping creates toxic dust aerosols.

-

Isolate: Demarcate the area (10 ft radius).

-

PPE Up: Wear N95/P100 respirator, goggles, and double gloves.

-

Wet Method: Cover the spill with a paper towel dampened with water or ethanol.

-

Scoop: Carefully scoop the wet material into a wide-mouth hazardous waste jar.

-

Decontaminate: Wash the surface with a mild detergent solution.

Visualization: Emergency Response Flow

Figure 2: Immediate response protocols for exposure and contamination events.

Disposal & Environmental Compliance

This compound is classified as Very Toxic to Aquatic Life (H410) .

-

Drain Disposal: STRICTLY PROHIBITED. Even trace amounts can disrupt aquatic ecosystems.

-

Solid Waste: Label as "Toxic Solid Waste."

-

Liquid Waste: Combine with halogenated solvents. Ensure the container is compatible (HDPE or Glass).

-

Empty Containers: Triple rinse with solvent; dispose of rinsate as hazardous waste. Deface label before discarding container.

References

-

PubChem. (n.d.).[2] this compound (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved October 26, 2025, from [Link]

- Kutryb-Zając, B., et al. (2020). Adenosine signaling pathways in drug discovery. Journal of Medicinal Chemistry.

Sources

Methodological & Application

The Strategic Functionalization of 2-Bromo-9H-purin-6-amine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Versatile Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically significant therapeutic agents.[1][2] In particular, 2,6,9-trisubstituted purines have emerged as a privileged scaffold, exhibiting a wide range of biological activities, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2][3][4][5][6] The ability to selectively introduce diverse functionalities at the 2-, 6-, and 9-positions of the purine core is therefore of paramount importance for the generation of novel drug candidates with enhanced potency and selectivity.[1]

This guide provides a comprehensive overview and detailed protocols for the strategic modification of 2-Bromo-9H-purin-6-amine, a key building block for the synthesis of 2,6,9-trisubstituted purine libraries. We will delve into the practical application of three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methodologies offer a robust and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds at the C2 position of the purine ring, paving the way for the exploration of novel chemical space in drug discovery.

The Power of Palladium: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of chemical bonds with a level of precision and efficiency previously unattainable. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[7] This reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

The choice of reaction conditions is critical for a successful Suzuki-Miyaura coupling.

-

Catalyst and Ligand: The combination of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a phosphine ligand is crucial. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For purine substrates, sterically hindered and electron-rich phosphine ligands can be beneficial.

-

Base: The base plays a key role in the transmetalation step, activating the boronic acid. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. Aqueous conditions are often employed to facilitate the dissolution of the base.

-

Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and DME. The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the coupling of related halopurines.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.5 equivalents)

-

Pd(PPh₃)₄ (0.025 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To an argon-purged flask, add this compound (1.0 mmol), the boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.025 mmol) to the flask.

-

Add a mixture of DME and water (e.g., 4:1 v/v, 10 mL).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 85 °C under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |

| Base | K₂CO₃ (aqueous) | A moderately strong base that is effective in promoting transmetalation. |

| Solvent | DME/Water | A polar aprotic solvent mixture that facilitates the dissolution of reactants. |

| Temperature | 85 °C | Provides sufficient thermal energy to drive the reaction to completion. |

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[8][9] This reaction has broad substrate scope and is tolerant of a wide range of functional groups, making it invaluable in medicinal chemistry.

Key Considerations for Success

-

Catalyst/Ligand System: The choice of palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical for efficient C-N bond formation.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

The following is a general protocol based on amination reactions of similar heteroaryl bromides.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.01 equivalents)

-

Xantphos (0.02 equivalents)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol) in anhydrous toluene under an inert atmosphere.

-

Add the catalyst solution to the reaction flask.

-

Heat the reaction mixture to 100-110 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ / Xantphos | A highly active system for the amination of aryl bromides. |

| Base | NaOt-Bu | A strong, non-nucleophilic base that effectively deprotonates the amine. |

| Solvent | Anhydrous Toluene | An aprotic solvent that is compatible with the reaction conditions. |

| Temperature | 100-110 °C | Promotes efficient catalytic turnover. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10]

Critical Parameters for Sonogashira Reactions

-

Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used to neutralize the hydrogen halide byproduct and act as a solvent.

-

Inert Atmosphere: Sonogashira reactions are often sensitive to oxygen, which can lead to the homocoupling of the alkyne. Therefore, it is crucial to perform the reaction under an inert atmosphere.

Detailed Protocol: Sonogashira Coupling of this compound

This protocol provides a general framework for the Sonogashira coupling of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (0.02 equivalents)

-

Copper(I) iodide (CuI) (0.04 equivalents)

-

Triethylamine (TEA)

-

Anhydrous DMF or THF

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous solvent (DMF or THF) and triethylamine.

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A classic and effective catalyst system for Sonogashira couplings. |

| Base | Triethylamine (TEA) | Acts as both a base and a solvent. |

| Solvent | DMF or THF | Polar aprotic solvents that facilitate the reaction. |

| Atmosphere | Inert (Argon or N₂) | Prevents oxidative homocoupling of the alkyne. |

Experimental Workflow Visualization

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery: Targeting Cyclin-Dependent Kinases

The 2,6,9-trisubstituted purines synthesized via these palladium-catalyzed reactions have shown significant promise as potent and selective inhibitors of CDKs.[2][3][4][5][6] For instance, derivatives of 2-amino-6-alkoxy-9-substituted purines have been explored as CDK2 inhibitors for the treatment of cancer.[5][11] The introduction of various aryl, heteroaryl, amino, and alkynyl groups at the C2 position allows for the fine-tuning of the inhibitor's binding affinity and selectivity for different CDK isoforms. Furthermore, 6-alkynylpurine derivatives have demonstrated cytotoxic activity against cancer cell lines.[12]

The ability to rapidly generate diverse libraries of these compounds using the protocols outlined in this guide is a critical step in the structure-activity relationship (SAR) studies necessary for the development of new and effective anticancer therapeutics.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the introduction of a wide array of substituents at the C2 position, enabling the synthesis of diverse libraries of 2,6,9-trisubstituted purines. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to develop novel drug candidates targeting critical cellular pathways, such as those regulated by CDKs.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 29, 2024, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 29, 2024, from [Link]

-